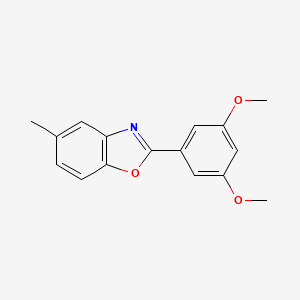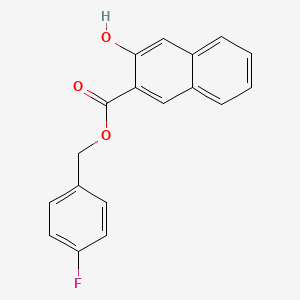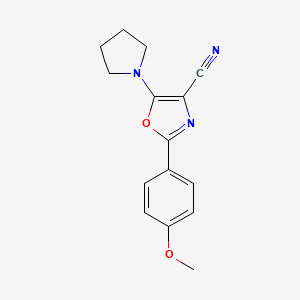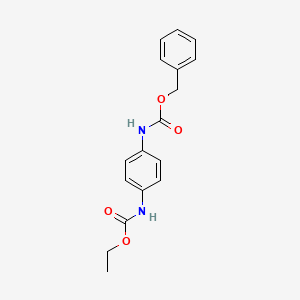![molecular formula C19H15N5O2 B5704230 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE](/img/structure/B5704230.png)
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves several steps. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: This step involves the synthesis of the benzodioxole ring, which can be achieved through a cyclization reaction of catechol with formaldehyde.
Attachment of the pyrazolo[3,4-d]pyrimidine core: This involves the formation of the pyrazolo[3,4-d]pyrimidine ring system, which can be synthesized through a condensation reaction of appropriate precursors.
Coupling reactions: The final step involves coupling the benzodioxole moiety with the pyrazolo[3,4-d]pyrimidine core using a suitable linker, such as a methyl group, under specific reaction conditions.
Chemical Reactions Analysis
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications:
Cancer Research: This compound has shown potential in targeting tumor cells under glucose starvation conditions, making it a promising candidate for cancer therapy.
Medicinal Chemistry: It is used in the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used to study the mechanisms of action of various biological pathways, particularly those involved in cancer metabolism.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves the inhibition of mitochondrial membrane potential in tumor cells under glucose starvation conditions. This inhibition leads to the selective killing of tumor cells, as these cells rely heavily on mitochondrial function for survival under low glucose conditions .
Comparison with Similar Compounds
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is unique due to its specific structure and mechanism of action. Similar compounds include:
Amuvatinib: A kinase inhibitor with a similar core structure but different functional groups.
Other benzodioxole derivatives: Compounds with the benzodioxole moiety but different core structures, such as indoles and oxadiazoles.
These compounds share some structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-2-4-14(5-3-1)24-19-15(10-23-24)18(21-11-22-19)20-9-13-6-7-16-17(8-13)26-12-25-16/h1-8,10-11H,9,12H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLUFNXOJDOGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=C4C=NN(C4=NC=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid](/img/structure/B5704165.png)

![2-[4-(2-cyano-2-phenylvinyl)phenoxy]acetamide](/img/structure/B5704169.png)

![1-[3-(Dimethylamino)propyl]chromeno[3,4-d]imidazol-4-one](/img/structure/B5704184.png)
![1-[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B5704190.png)
![5-[3,5-bis(methoxycarbonyl)anilino]-5-oxopentanoic acid](/img/structure/B5704201.png)


![5-[(4-chloro-3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5704244.png)
![[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B5704251.png)

